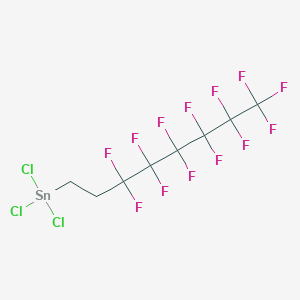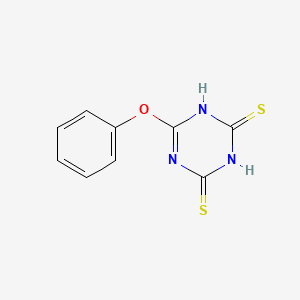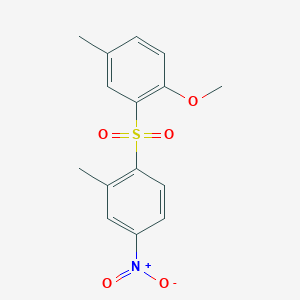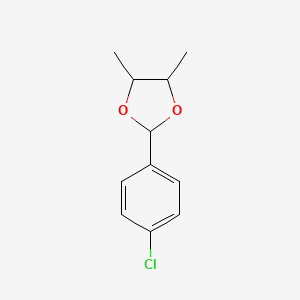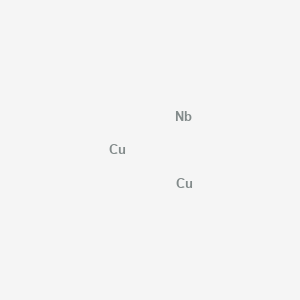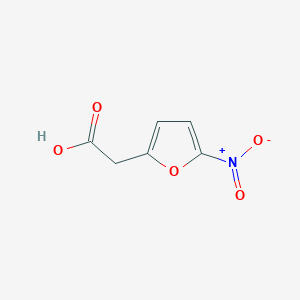
Copper--praseodymium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–praseodymium (1/1) is an intermetallic compound composed of copper and praseodymium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of copper, known for its excellent electrical and thermal conductivity, with praseodymium, a rare earth element with unique magnetic and optical properties, results in a material with promising characteristics for advanced technological applications.
準備方法
Synthetic Routes and Reaction Conditions: Copper–praseodymium (1/1) can be synthesized through various methods, including electrochemical deposition and solid-state reactions. One common method involves the co-reduction of praseodymium (III) and copper (II) ions in molten salts, such as LiCl-KCl melts. This process typically involves cyclic voltammetry and square wave voltammetry to monitor the reduction peaks corresponding to the formation of praseodymium-copper intermetallic compounds .
Industrial Production Methods: In industrial settings, the preparation of copper–praseodymium (1/1) often involves potentiostatic and galvanostatic electrolysis. This method allows for the efficient extraction of praseodymium on a copper electrode, achieving high extraction efficiencies of up to 99.81% at specific conditions (e.g., -2.20 V for 22 hours at 823 K) .
化学反応の分析
Types of Reactions: Copper–praseodymium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s electrochemical behavior is often studied using cyclic voltammetry and square wave voltammetry, which reveal the reduction processes of copper and praseodymium ions .
Common Reagents and Conditions: Common reagents used in the reactions involving copper–praseodymium (1/1) include molten salts (e.g., LiCl-KCl), praseodymium (III) chloride, and copper (II) chloride. The reactions are typically carried out at high temperatures (773–923 K) to facilitate the formation of intermetallic compounds .
Major Products: The major products formed from the reactions of copper–praseodymium (1/1) include various praseodymium-copper intermetallic compounds, which are characterized by their unique structural and electronic properties .
科学的研究の応用
作用機序
The mechanism by which copper–praseodymium (1/1) exerts its effects is primarily related to its unique electronic structure and the interactions between copper and praseodymium atoms. The compound’s properties are influenced by the reduction and oxidation states of the constituent elements, as well as the formation of intermetallic bonds. These interactions result in the compound’s distinctive magnetic, electrical, and catalytic properties .
類似化合物との比較
Copper–praseodymium (1/1) can be compared with other similar intermetallic compounds, such as:
Copper-cerium (1/1): Similar to copper–praseodymium, copper-cerium compounds exhibit unique catalytic properties and are used in various industrial applications.
Copper-neodymium (1/1): This compound is known for its magnetic properties and is used in the production of high-performance magnets.
Copper-samarium (1/1): Copper-samarium compounds are utilized in the development of advanced materials with specific electronic and magnetic characteristics.
特性
CAS番号 |
12019-13-5 |
|---|---|
分子式 |
CuPr |
分子量 |
204.45 g/mol |
IUPAC名 |
copper;praseodymium |
InChI |
InChI=1S/Cu.Pr |
InChIキー |
LELIWVXTBSKMRB-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Pr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



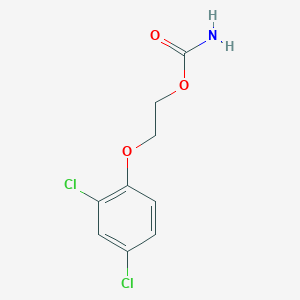
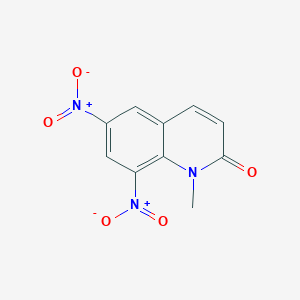
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14728443.png)

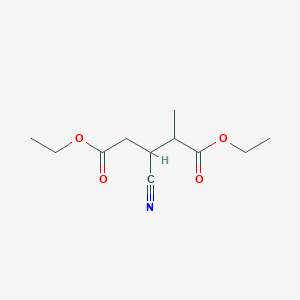
![4-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]benzenesulfonamide](/img/structure/B14728462.png)

